2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid typically involves the condensation of 2-aminothiazole with quinoline-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and cyclization. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic agent for antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of biochemical pathways. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
- 2-(1,3-Oxazol-2-yl)quinoline-4-carboxylic acid
- 2-(1,3-Thiazol-2-yl)quinoline-3-carboxylic acid
Comparison: 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic acid is unique due to the specific positioning of the thiazole and quinoline rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C13H8N2O2S |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)9-7-11(12-14-5-6-18-12)15-10-4-2-1-3-8(9)10/h1-7H,(H,16,17) |
InChI Key |
JOZNSWOXYUTTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.